

Comparative Analysis of Spectroscopic Data: 1,3- vs. 1,5-Disubstituted Pyrazole Regioisomers

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Compound of Interest

Compound Name: *1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine*

CAS No.: 4394-26-7

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Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). However, the synthesis of substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones (Knorr reaction)—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Distinguishing these isomers is critical, as their biological activities and metabolic profiles diverge significantly.

This guide provides a technical comparison of spectroscopic methods for unambiguously assigning pyrazole regiochemistry. We prioritize Nuclear Magnetic Resonance (NMR) techniques as the primary analytical tool, supported by Mass Spectrometry (MS) and X-ray Crystallography.

Spectroscopic Performance Comparison

The following table evaluates the utility of standard analytical techniques in distinguishing 1,3- from 1,5-isomers.

Technique	Diagnostic Power	Key Differentiator	Limitations
1D ^1H NMR	Moderate	Chemical shift of H-4 and substituent signals; broadening due to tautomerism (if NH present).	Shifts are solvent-dependent and often ambiguous without reference standards.
1D ^{13}C NMR	High	C-5 vs. C-3 shielding. C-5 in 1,5-isomers is often upfield shifted due to steric compression (γ -gauche effect).	Requires sufficient sample concentration; quaternary carbons can be hard to detect.
2D NOESY/ROESY	Definitive	Through-space correlation between N-substituent and C-5 substituent (only in 1,5-isomer).	Requires protons on the substituents; useless if C-5 bears a non-protonated group (e.g., -Cl, -Br) without adjacent protons.
^1H - ^{15}N HMBC	Very High	$^3\text{J}(\text{N},\text{H})$ couplings. Distinguishes "pyrrole-like" N1 from "pyridine-like" N2.	Low sensitivity of ^{15}N ; requires long acquisition times or labeled samples.
X-ray Crystallography	Absolute	Direct visualization of atom connectivity.	Requires a single crystal; time-consuming; does not reflect solution-state dynamics.

Detailed Spectroscopic Analysis

A. ^1H and ^{13}C NMR: The Steric Compression Indicator

The most reliable non-crystallographic method relies on the steric environment of the C-5 position.

- 1,5-Disubstituted Isomers: The substituent at N-1 and the substituent at C-5 are spatially proximate. This steric crowding often forces the N-phenyl or N-alkyl group out of planarity, disrupting conjugation and causing an upfield shift (shielding) of the C-5 carbon and attached protons relative to the 1,3-isomer.
- 1,3-Disubstituted Isomers: The C-5 position is unsubstituted (or less crowded), allowing for planarity and typical aromatic deshielding.

Comparative Data Table: Typical Chemical Shifts (δ ppm in DMSO- d_6) Note: Values are generalized for N-phenyl-C-methyl pyrazoles.

Position	1,3-Isomer (Less Sterically Hindered)	1,5-Isomer (Sterically Hindered)	Mechanistic Rationale
^1H (C-CH ₃)	δ 2.20 - 2.30	δ 2.05 - 2.15	Anisotropic shielding from the twisted N-phenyl ring in the 1,5-isomer.
^{13}C (C-3)	~148 - 150 ppm	~138 - 140 ppm	C-3 is less sensitive to N-1 substitution in 1,5-isomers.
^{13}C (C-5)	~105 - 130 ppm	Upfield Shifted ($\Delta\delta$ ~ -5 to -10 ppm)	γ -gauche steric effect and loss of coplanarity shield the C-5 nucleus.
^1H (H-4)	δ 6.50 - 6.70	δ 6.30 - 6.50	H-4 is often slightly shielded in the 1,5-isomer.

B. 2D NMR: The "Smoking Gun" (NOE)

The Nuclear Overhauser Effect (NOE) provides the most robust proof of structure in solution.

- 1,5-Isomer: Strong NOE cross-peak observed between the protons of the N-1 substituent and the C-5 substituent.

- 1,3-Isomer: NOE observed between the N-1 substituent and the H-5 proton (since C-5 is unsubstituted) or no NOE to the C-3 substituent (too distant).

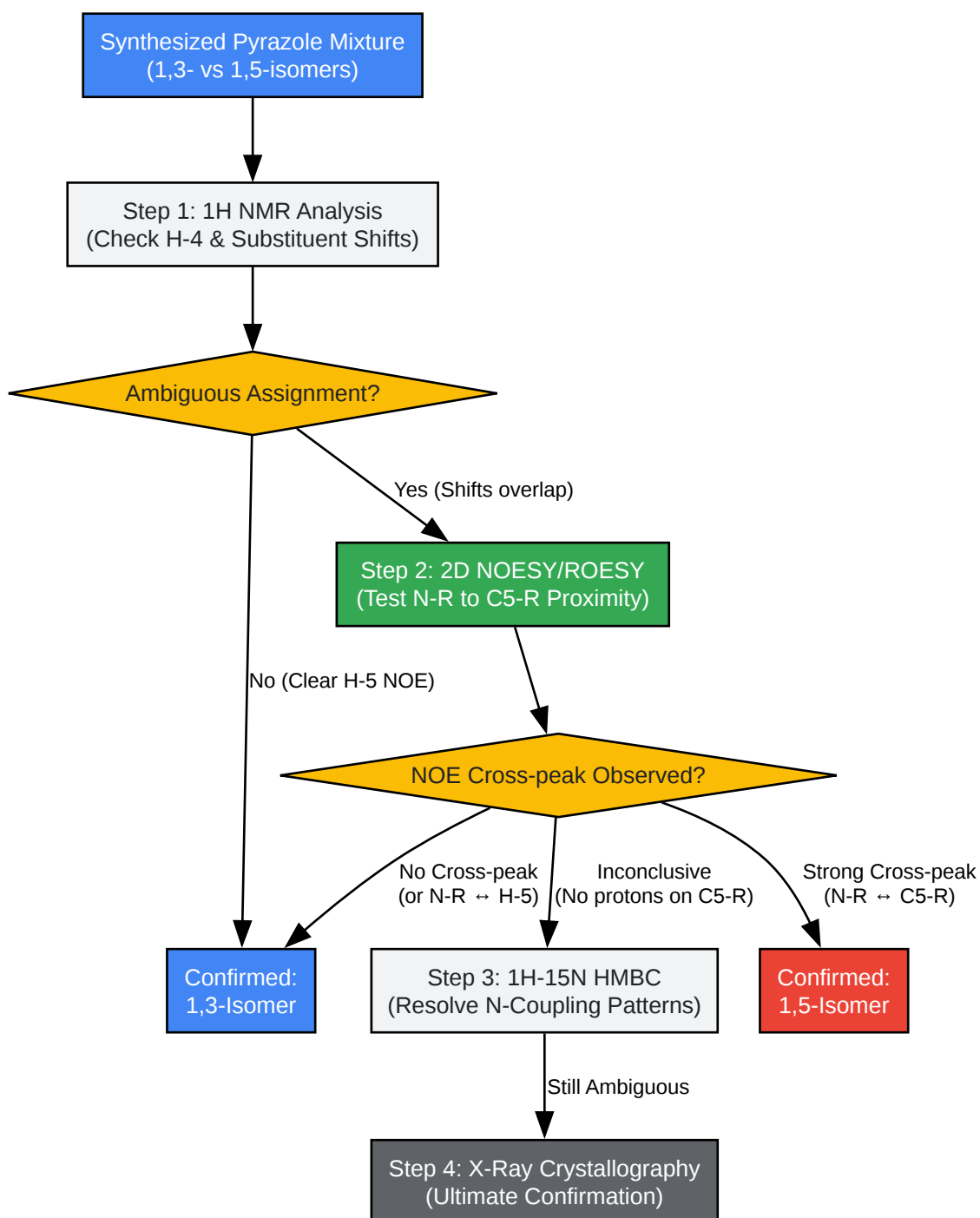
C. Nitrogen-15 NMR

Using ^1H - ^{15}N HMBC (Heteronuclear Multiple Bond Correlation):

- N-1 (Pyrrole-like): Typically resonates around -180 to -200 ppm (relative to CH_3NO_2).
- N-2 (Pyridine-like): Typically resonates around -60 to -80 ppm.
- Differentiation: In a 1,3-isomer, the H-5 proton shows a strong ^2J coupling to N-1 and a ^3J coupling to N-2. In a 1,5-isomer (where C-5 is substituted), this specific proton coupling pattern is absent or altered based on the new substituent.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for assigning pyrazole regiochemistry.



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Caption: Decision tree for the structural assignment of pyrazole regioisomers, prioritizing rapid NMR methods before escalating to resource-intensive techniques.

Experimental Protocol: Standardized NOESY Assignment

This protocol is designed to distinguish N-methyl-3-phenylpyrazole from N-methyl-5-phenylpyrazole (or similar analogs).

Objective: Identify the 1,5-isomer via spatial proximity of N-Methyl and Phenyl protons.

Reagents & Equipment:

- Sample: >5 mg of isolated isomer (purity >95%).
- Solvent: DMSO-d₆ or CDCl₃ (0.6 mL).[1] Note: DMSO is preferred to prevent aggregation.
- Instrument: 400 MHz NMR spectrometer (or higher).

Step-by-Step Methodology:

- Sample Preparation: Dissolve the compound in the deuterated solvent. Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).
- 1D Proton Acquisition: Acquire a standard ¹H spectrum (16 scans) to assign the N-Methyl singlet (typically δ 3.8–4.0 ppm) and the Phenyl region (δ 7.2–7.6 ppm).
- NOESY Setup:
 - Select the phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker).
 - Mixing Time (tm): Set to 500 ms. This is critical. Too short (<200 ms) may miss weak NOEs; too long (>800 ms) introduces spin-diffusion artifacts.
 - Relaxation Delay (d1): Set to 2.0 seconds.
- Acquisition: Acquire 2D data (typically 2048 x 256 points, 8-16 scans per increment).
- Processing & Analysis:
 - Apply a 90° shifted sine-bell squared window function.

- Phase correction is vital to distinguish positive NOE peaks from exchange peaks (if any).
- The Check: Look for a cross-peak at the intersection of the N-Methyl chemical shift (F2 axis) and the Phenyl ortho-proton shift (F1 axis).
 - Presence of Cross-peak: Confirms 1,5-regiochemistry (N-Me and Ph are adjacent).
 - Absence of Cross-peak: Suggests 1,3-regiochemistry (N-Me is adjacent to H-5, look for N-Me ↔ H-5 cross-peak to confirm).

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